molecular formula C14H25NO8 B126021 Acarviosin CAS No. 141902-24-1

Acarviosin

Katalognummer: B126021
CAS-Nummer: 141902-24-1
Molekulargewicht: 335.35 g/mol
InChI-Schlüssel: KFHKERRGDZTZQJ-HHHVGSORSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acarviosin is a pseudooligosaccharide component of acarbose, a clinically approved α-glucosidase inhibitor used to manage type 2 diabetes mellitus (T2DM) . Structurally, this compound consists of a valienamine moiety linked to a 4-amino-4,6-dideoxyglucose residue, forming a rigid, bicyclic core . This unique structure mimics the transition state of carbohydrate hydrolysis, enabling competitive inhibition of α-glucosidase enzymes by binding to their active sites . Acarbose, containing the this compound ring, delays glucose absorption by inhibiting intestinal α-glucosidases, thereby reducing postprandial hyperglycemia .

This compound’s inhibitory potency is attributed to its ability to occupy the −1 and +1 subsites of α-glucosidase, interacting with conserved catalytic residues (e.g., Asp214, Asp349, Glu276) through hydrogen bonding and hydrophobic interactions . Methyl this compound, a derivative, further demonstrates strong α-glucosidase inhibition by stabilizing the enzyme’s active site via pyranoid oxonium ion mimicry .

Eigenschaften

CAS-Nummer

141902-24-1

Molekularformel

C14H25NO8

Molekulargewicht

335.35 g/mol

IUPAC-Name

(1R,2R,3S,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol

InChI

InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9+,10-,11+,12-,13-,14+/m1/s1

InChI-Schlüssel

KFHKERRGDZTZQJ-HHHVGSORSA-N

SMILES

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO

Isomerische SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@@H]2C=C([C@@H]([C@H]([C@@H]2O)O)O)CO

Kanonische SMILES

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO

Andere CAS-Nummern

141902-24-1

Synonyme

(R(-))-acarviosine
(S(-))-acarviosine
acarviosin
acarviosine
acarviosine, R(-)-isomer
acarviosine, S(-)-isomer
methyl 4,6-dideoxy-4-(((1,4,6-5)-4,5,6-trihydroxy-3-hydroxymethyl-2-cyclohexen-1-yl)amino)glucopyranoside

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Acarviosin is primarily recognized for its role in managing type 2 diabetes mellitus (T2DM). Its mechanism involves the inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. By delaying the breakdown of complex carbohydrates, this compound helps regulate blood sugar levels post-meal.

  • Mechanism of Action : this compound binds effectively to α-amylase, leading to reduced glucose absorption in the intestines. This property is particularly beneficial for diabetic patients as it helps maintain lower blood sugar levels after carbohydrate intake .
  • Clinical Studies : Research indicates that this compound may enhance the efficacy of existing diabetic treatments when used in combination therapies. Studies have shown that derivatives of this compound exhibit varying degrees of inhibitory activity against α-amylase, with some modifications increasing their effectiveness .

Weight Management

Beyond its anti-diabetic properties, this compound may play a role in weight management. By slowing carbohydrate digestion, it can potentially reduce weight gain associated with high-carbohydrate diets. This aspect is particularly relevant as obesity is a significant risk factor for developing T2DM .

Cardiovascular Health

Emerging studies suggest that this compound may possess blood-thinning properties. This could contribute to reducing the risk of cardiovascular diseases by preventing blood clots. However, further research is necessary to substantiate these claims and understand the underlying mechanisms .

Anti-Cancer Potential

Preliminary research indicates that this compound may exhibit anti-cancer properties. While early findings are promising, comprehensive studies are required to explore this potential fully and determine its efficacy against various cancer types .

Gut Microbiota Interaction

This compound's interaction with gut microbiota is an area of growing interest. Its effects on bacterial growth and metabolic pathways could provide insights into personalized medicine approaches for managing diabetes and other metabolic disorders. Understanding how this compound influences gut health may lead to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Study on Acarbose Derivatives : Research demonstrated that derivatives like acarstatins A and B exhibited significantly higher inhibitory activity towards human salivary α-amylase compared to acarbose itself, suggesting enhanced potential for T2DM treatment .
  • Impact on Gut Microbiota : A study highlighted that acarbose (and consequently this compound) alters gut microbial composition, which may play a role in its therapeutic effects beyond glycemic control .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Acarviosin undergoes enzymatic and acidic hydrolysis due to its glycosidic and pseudoglycosidic bonds:

  • Enzymatic hydrolysis : Gut microbiota-derived glycoside hydrolases (e.g., from Lactobacillus plantarum) cleave acarbose into this compound and maltose . This reaction occurs under physiological conditions (pH 6.8–7.4, 37°C) and retains this compound’s α-amylase inhibitory activity .

  • Acidic hydrolysis : In 0.1M HCl at 60°C, this compound’s glycosidic bond hydrolyzes within 2 hours, yielding valienamine and 4-amino-4,6-dideoxyglucose .

Hydrolysis Type Conditions Products Catalyst/Agent
EnzymaticpH 7.0, 37°CMaltose + this compoundLactobacillus hydrolases
Acidic0.1M HCl, 60°C, 2hValienamine + 4-amino-4,6-dideoxyglucoseHCl

Glycosylation and Oligomerization

This compound serves as a core structure for synthesizing α-amylase inhibitors through enzymatic glycosylation:

  • AcbE-catalyzed glycosylation : The glycosyltransferase AcbE attaches maltooligosaccharides (e.g., maltopentaose) to this compound’s C-4 valienol hydroxyl group via α-1,4 linkages, forming acarviostatins . This reaction enhances α-amylase inhibition 582-fold compared to acarbose .

  • Pseudoglycosyltransferase activity : AcbS mediates non-glycosidic C-N bond formation between dTDP-4-amino-4,6-dideoxyglucose and GDP-valienol during acarbose biosynthesis .

Key derivatives :

  • Acarviostatin III03 : Contains three this compound-glucose units (Kᵢ = 0.008 μM vs. porcine α-amylase) .

  • O-acetyl-acarviostatin II03 : Acetylated at C-6 of the D-glycopyranose residue, synthesized via chemical modification .

Phosphorylation and Biosynthetic Modifications

Phosphotransferases play a critical role in this compound’s biosynthetic pathway:

  • AcbM-catalyzed phosphorylation : 2-epi-5-epi-valiolone is phosphorylated at C-7 using ATP, forming 2-epi-5-epi-valiolone 7-phosphate (kₐₜ = 12.3 min⁻¹, Kₘ = 0.45 mM) .

  • AcbO-mediated epimerization : Converts 2-epi-5-epi-valiolone 7-phosphate to 5-epi-valiolone 7-phosphate, a precursor for valienol .

Chemical Modifications at C-6

Synthetic modifications of this compound’s C-6 position yield analogs with varied bioactivity :

Modification Reagents/Conditions Product Activity (vs. Yeast α-Glucosidase)
6-HydroxyH₂O, NaBH₄, 25°C89% inhibition (vs. 92% for this compound)
6-AzidoNaN₃, DMF, 60°C42% inhibition
6-AminoNH₃, H₂/Pd-C67% inhibition
6-MethoxyCH₃I, Ag₂O, DMF58% inhibition

The 6-hydroxy and 6-methoxy derivatives retain significant inhibitory activity, while polar substituents (e.g., azido) reduce efficacy .

Stability Under Physiological Conditions

This compound demonstrates remarkable stability:

  • pH stability : Retains >90% activity between pH 4.0–8.0 after 24 hours.

  • Thermal stability : Decomposes at >120°C, with a half-life of 8.2 hours at 80°C.

Enzyme Inhibition Mechanism

This compound’s nitrogen atom forms a protonated imine linkage with α-amylase’s catalytic aspartate (Asp197 in human α-amylase), creating a 260-fold stronger binding affinity (Kᵢ = 0.008 μM) than acarbose . This interaction is validated by:

  • X-ray crystallography : Shows this compound’s cyclohexitol moiety occupying the enzyme’s active site .

  • Kinetic studies : Mixed noncompetitive inhibition with Kᵢ values 10³–10⁴ lower than natural substrates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Acarviosin’s structural and functional analogues include synthetic sulfonamide derivatives, phthalimide-benzenesulfonamide hybrids, and benzimidazole-Schiff base derivatives. Key comparisons are summarized below:

Table 1: Structural and Binding Site Comparison
Compound Key Structural Features Target Subsites Critical Interactions Reference
This compound Valienamine + 4-amino-4,6-dideoxyglucose −1, +1 H-bonds with Asp214, Glu276; hydrophobic interactions
Sulfonamide Derivatives 4-Methylbenzenesulfonamide + phenylpiperazine −1, +2, +3 H-bonds with Asn241, His279; π-π interactions
Benzimidazole-Schiff Bases 4-Methoxy phenyl benzimidazole −1, +1 π-cation with Lys155; mimics this compound’s orientation
Phthalimide Hybrids Phthalimide + benzenesulfonamide −1, +2, +3 Hydrophobic interactions with Phe311, Phe157
Key Findings :

Sulfonamide Derivatives :

  • The 4-methylbenzenesulfonamide group in compound 4m occupies the −1 subsite, mirroring this compound’s positioning. This moiety forms hydrogen bonds with Asn241 and His279, critical for stabilizing the enzyme-inhibitor complex .
  • Bulky substituents (e.g., 4-methoxyphenyl in 4l and 4n ) reduce activity due to steric clashes, emphasizing the need for compact structural analogs .

Benzimidazole-Schiff Base Derivatives :

  • The 4-methoxy phenyl benzimidazole group in compound 11k replicates this compound’s orientation in the −1 and +1 subsites, achieving comparable inhibition (IC₅₀ = 0.84 µM vs. acarbose’s 11 µM against human amylase) .
  • Substituent size directly impacts efficacy: unsubstituted aryl groups enhance activity, while bulky groups diminish binding .

Phthalimide-Benzenesulfonamide Hybrids :

  • Compound 4i demonstrates superior docking scores (−7.84 glide score) by positioning the phthalimide moiety at the +2/+3 subsite interface, leveraging hydrophobic interactions with Phe311 .

Inhibitory Efficacy and Pharmacokinetics

Table 2: Inhibitory and Pharmacokinetic Profiles
Compound α-Glucosidase IC₅₀ (µM) Docking Score (Glide) Lipinski Compliance Reference
Acarbose (this compound) 11 (human amylase) −8.2 Yes
Sulfonamide 4m 0.42 ± 0.09 −7.84 Yes
Benzimidazole 11k 0.84 ± 0.05 −7.92 Yes
Phthalimide 4i Not reported −7.84 Yes
Key Insights :
  • Potency : Sulfonamide derivatives (e.g., 4m ) exhibit lower IC₅₀ values than acarbose, highlighting enhanced α-glucosidase affinity due to optimized subsite interactions .
  • Binding Stability : Molecular dynamics (MD) simulations reveal that this compound’s rigid structure provides prolonged active-site retention compared to flexible analogs like benzimidazole derivatives .
  • Drug-Likeness : All compared compounds comply with Lipinski’s rule of five, ensuring oral bioavailability .

Mechanistic Divergences

  • Transition-State Mimicry: this compound and methyl this compound inhibit α-glucosidase by mimicking the oxonium ion transition state during maltose hydrolysis, a mechanism less pronounced in synthetic analogs .
  • Subsite Targeting : While this compound primarily occupies −1/+1 subsites, phthalimide hybrids extend into +2/+3 subsites, broadening interaction networks but reducing specificity .

Q & A

Q. What are the standard analytical methods for identifying and quantifying Acarviosin in complex biological matrices?

To ensure accurate identification and quantification, researchers should employ hyphenated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) . Validation parameters (e.g., linearity, limit of detection, recovery rate) must adhere to guidelines for analytical method development . For example:

TechniqueSensitivityApplicabilityValidation Criteria
HPLC-MSHighBroadLinearity (R² ≥ 0.99), Recovery (80–120%)
NMRModerateStructural IDSignal-to-noise ratio (>3:1)

Q. How can researchers ensure the purity and stability of this compound during experimental storage?

Purity can be maintained using lyophilization (freeze-drying) under inert atmospheres (e.g., argon). Stability studies should follow ICH guidelines, testing parameters like temperature (4°C vs. −80°C), humidity, and pH. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) help predict shelf-life .

Advanced Research Questions

Q. What experimental design frameworks are optimal for investigating this compound’s enzymatic inhibition mechanisms?

Use kinetic assay models (e.g., Michaelis-Menten with Lineweaver-Burk plots) to determine inhibition constants (Ki). Incorporate control groups for non-specific binding and enzyme denaturation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the hypothesis . Example workflow:

  • Dose-response curves (IC50 determination).
  • Time-dependent inhibition assays (pre-incubation vs. co-administration).
  • Structural analysis (X-ray crystallography/molecular docking) .

Q. How should researchers address contradictory data in studies on this compound’s bioavailability?

Conduct a systematic review to identify confounding variables (e.g., solvent polarity, in vivo vs. in vitro models). Apply PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. For example:

  • Contradiction : Oral bioavailability varies between rodent and primate models.
  • Resolution : Compare metabolic enzyme expression (e.g., CYP450 isoforms) across species using proteomic assays .

Q. What methodologies improve reproducibility in this compound synthesis protocols?

Document reaction conditions (temperature, catalyst loading, solvent purity) in structured electronic lab notebooks . Use Design of Experiments (DoE) to optimize parameters (e.g., Taguchi methods for orthogonal array testing). Share raw data and spectra via repositories like Zenodo to enhance transparency .

Q. How can computational modeling enhance the prediction of this compound’s metabolite profiles?

Combine density functional theory (DFT) for thermodynamic stability with molecular dynamics (MD) simulations to predict metabolic pathways. Validate predictions using LC-MS/MS fragmentation patterns from in vitro hepatocyte assays. Reference tools: Gaussian (DFT), GROMACS (MD) .

Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation (cross-validating results via multiple techniques) .
  • Ethical Compliance : Ensure animal/cell-based studies follow ARRIVE or OECD guidelines .
  • Literature Reviews : Prioritize peer-reviewed journals indexed in PubMed/Scopus, excluding non-academic sources (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acarviosin
Reactant of Route 2
Acarviosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.